Guanidinoacetic-13C2 Acid
Overview
Description
Guanidinoacetic-13C2 Acid is a stable isotope-labeled compound of guanidinoacetic acid, which is a naturally occurring amino acid derivative. It acts as a direct precursor of creatine, an essential compound in the energy metabolism of muscle and nerve tissue. The stable isotope labeling with carbon-13 allows for precise tracking and analysis in various biochemical and physiological studies .
Mechanism of Action
Target of Action
Guanidinoacetic acid (GAA) is the biochemical precursor of creatine . It serves as a creatine mimetic and is a possible substrate for the creatine kinase (CK) enzyme system . It plays a crucial role in the energy metabolism of muscle and nerve tissue . GAA can also activate T1R2 and T1R3 subsets of taste receptors .
Mode of Action
GAA’s interaction with its targets leads to several changes. It enhances the production of phosphocreatine , a molecule involved in the transfer of high-energy phosphate groups in cells . Gaa utilization by ck seems to be a second-rate as compared to creatine, and compartment-dependent . It also stimulates hormonal release and neuromodulation , and alters the metabolic utilization of arginine .
Biochemical Pathways
GAA is synthesized from non-essential amino acids glycine and L-arginine , with this reaction catalyzed by the enzyme L-arginine–glycine amidinotransferase (AGAT) . After being transported to the liver, GAA is methylated to yield creatine. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) and requires transfer of a methyl group from S-adenosylmethionine (SAM) to GAA, to form creatine and S-adenosylhomocysteine (SAH) .
Pharmacokinetics
GAA is suggested to be readily absorbed from the gastrointestinal tract and rapidly metabolized to creatine. A single-dose oral GAA exhibits dose-dependent pharmacokinetics in healthy men and women .
Result of Action
GAA supplementation has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It has beneficial effects on muscle creatine, energy compounds, and antioxidant status, leading to improvements in broiler body weight gain, feed conversion ratio, and breast meat yield . It also promotes muscle development and improves the health of animals .
Action Environment
The action, efficacy, and stability of GAA can be influenced by various environmental factors. Genetic selection, fast-growth rates, and environmental stressors have been identified to be the main factors related to this myopathy .
Biochemical Analysis
Biochemical Properties
Guanidinoacetic-13C2 Acid plays a crucial role in biochemical reactions as a precursor to creatine. It is synthesized from glycine and arginine by the enzyme arginine:glycine amidinotransferase (AGAT). Once formed, this compound is methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine. This process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to this compound, resulting in the formation of creatine and S-adenosylhomocysteine (SAH) . The interactions of this compound with these enzymes are essential for the synthesis of creatine, which is a critical molecule for energy storage and transfer in muscle and brain tissues.
Cellular Effects
This compound influences various cellular processes, particularly those related to energy metabolism. As a precursor to creatine, it plays a role in maintaining cellular energy homeostasis. Creatine and its phosphorylated form, phosphocreatine, act as energy buffers in cells with high energy demands, such as muscle and nerve cells . This compound supplementation has been shown to enhance cellular bioenergetics, improve muscle performance, and support cellular functions by increasing the availability of creatine . Additionally, this compound may influence cell signaling pathways and gene expression related to energy metabolism and muscle development .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to creatine through enzymatic reactions. The initial step is catalyzed by arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from arginine to glycine, forming this compound . This compound is then methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine . The resulting creatine can be phosphorylated to form phosphocreatine, which serves as a rapid source of energy by donating a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP) during periods of high energy demand . This process is crucial for maintaining ATP levels in tissues with high energy turnover, such as muscles and the brain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and can be effectively utilized in biochemical assays . Its stability and effectiveness may decrease over extended periods, leading to potential degradation and reduced efficacy . Long-term studies have indicated that this compound supplementation can have sustained effects on cellular energy metabolism and muscle performance, although the exact duration of these effects may depend on various factors, including dosage and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Studies have demonstrated that higher doses of this compound can enhance muscle creatine levels, improve growth performance, and support overall health in animals . Excessive doses may lead to adverse effects, such as toxicity and metabolic imbalances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential risks. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .
Metabolic Pathways
This compound is involved in the creatine synthesis pathway. It is synthesized from glycine and arginine by the enzyme arginine:glycine amidinotransferase (AGAT) and subsequently methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine . This pathway is crucial for maintaining energy homeostasis in cells with high energy demands. Additionally, this compound may interact with other metabolic pathways, influencing the levels of various metabolites and affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Once synthesized, this compound is transported to the liver, where it is methylated to creatine . Creatine is then distributed to various tissues, including muscles and the brain, where it plays a critical role in energy metabolism . The efficient transport and distribution of this compound and its metabolites are essential for maintaining cellular energy balance and supporting physiological functions .
Subcellular Localization
This compound and its metabolites are localized in specific subcellular compartments to exert their effects. Creatine, derived from this compound, is primarily localized in the cytosol and mitochondria, where it participates in energy transfer and storage . The subcellular localization of this compound and creatine is regulated by targeting signals and post-translational modifications that direct these molecules to specific compartments . This localization is crucial for their function in maintaining cellular energy homeostasis and supporting high-energy-demand processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidinoacetic-13C2 Acid can be synthesized through the catalytic dehydrogenation of ethanolamine in an alkaline solution to form a sodium glycinate solution. This solution is then reacted under acidic conditions with a guanylating agent such as O-alkylisourea or cyanamide . This method ensures high yields and purity, avoiding the formation of toxic by-products like hydrocyanic acid and formaldehyde.
Industrial Production Methods: The industrial production of guanidinoacetic acid involves similar synthetic routes but on a larger scale. The process typically includes the dehydrogenation of ethanolamine followed by guanylation with cyanamide in aqueous solution . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Guanidinoacetic-13C2 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form creatine.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Creatine: Formed through oxidation.
Substituted Guanidinoacetic Acids: Formed through substitution reactions.
Scientific Research Applications
Guanidinoacetic-13C2 Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of creatine and other related compounds.
Biology: Studied for its role in cellular bioenergetics and muscle development.
Medicine: Investigated for its potential in improving muscle performance and treating muscle-related disorders.
Comparison with Similar Compounds
Creatine: Directly synthesized from guanidinoacetic acid and plays a similar role in energy metabolism.
Uniqueness: Guanidinoacetic-13C2 Acid is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research settings where accurate measurement of metabolic pathways is crucial.
Properties
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661994 | |
Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634616-40-3 | |
Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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